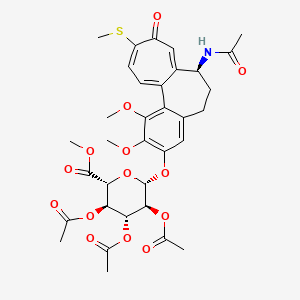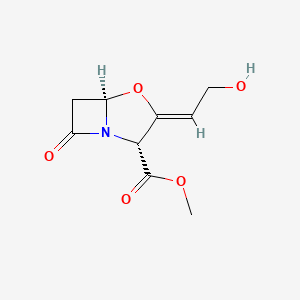
Pimozide-d5 (Major)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pimozide-d5 (Major) is a variant of Pimozide, an antipsychotic drug used to manage symptoms of Tourette’s syndrome . It helps control the vocal outbursts and uncontrolled, repeated movements of the body (tics) that may interfere with the patient’s normal life . The molecular formula of Pimozide-d5 (Major) is C28H24D5F2N3O, and it has a molecular weight of 466.58 .
Molecular Structure Analysis
Pimozide-d5 (Major) has a complex molecular structure. Its molecular formula is C28H24D5F2N3O . For a detailed structural analysis, one would need to refer to specialized resources or tools like molecular modeling software.Physical And Chemical Properties Analysis
Pimozide-d5 (Major) has a molecular weight of 466.58 and a molecular formula of C28H24D5F2N3O . Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Mechanism of Action
Safety and Hazards
Future Directions
Pimozide has been evaluated for its anti-cancer effects. It has been found to significantly reduce the proliferation of various brain cancer cell lines by inducing apoptosis . This suggests that Pimozide and its variants like Pimozide-d5 (Major) could have potential future applications in cancer treatment.
properties
CAS RN |
1794979-08-0 |
|---|---|
Molecular Formula |
C28H29F2N3O |
Molecular Weight |
466.587 |
IUPAC Name |
3-[1-[4,4-bis(4-fluorophenyl)butyl]-3,3,4,5,5-pentadeuteriopiperidin-4-yl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C28H29F2N3O/c29-22-11-7-20(8-12-22)25(21-9-13-23(30)14-10-21)4-3-17-32-18-15-24(16-19-32)33-27-6-2-1-5-26(27)31-28(33)34/h1-2,5-14,24-25H,3-4,15-19H2,(H,31,34)/i15D2,16D2,24D |
InChI Key |
YVUQSNJEYSNKRX-SQXKFXMRSA-N |
SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
synonyms |
1-[1-[4,4-Bis(4-fluorophenyl)butyl]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one-d5; 1-[1-[4,4-Bis(p-fluorophenyl)butyl]-4-piperidyl]-2-benzimidazolinone-d5; 1-[4,4-Bis(p-fluorophenyl)butyl]-4-(2-oxo-1-benzimidazolinyl)piperidine-d5; NSC 170984- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole](/img/structure/B589135.png)
![5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole](/img/structure/B589137.png)
![5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589138.png)


![9-[9-(4,4,5,5,5-Pentafluoropentylsulfanyl)nonylsulfanyl]nonan-1-ol](/img/structure/B589145.png)


